

Technical Support Center: Flufenoxystrobin and QoI Fungicide Cross-Resistance

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Compound of Interest

Compound Name: *Flufenoxystrobin*

Cat. No.: *B1443345*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Flufenoxystrobin** and other Quinone outside Inhibitor (QoI) fungicides.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **Flufenoxystrobin** and other QoI fungicides?

Flufenoxystrobin is a methoxyacrylate strobilurin fungicide.^{[1][2]} Like other QoI fungicides (FRAC Group 11), it inhibits mitochondrial respiration by blocking the transfer of electrons at the Quinone "outside" (Qo) binding site of the cytochrome bc1 complex (also known as complex III).^{[3][4][5][6][7][8]} This action prevents ATP synthesis, ultimately halting fungal energy production.^{[3][5]}

Q2: What is cross-resistance, and how does it apply to QoI fungicides?

Cross-resistance is a phenomenon where resistance to one fungicide confers resistance to other fungicides with the same mode of action.^[6] **Flufenoxystrobin** belongs to the FRAC Code 11 group of fungicides.^[4] There is strong cross-resistance among all active ingredients within this group.^{[4][7]} Therefore, a fungal population resistant to one member of this group (e.g., Azoxystrobin, Pyraclostrobin) will typically be resistant to **Flufenoxystrobin** as well.^{[4][6]}

Q3: What is the primary molecular mechanism behind resistance to QoI fungicides?

The most common and significant mechanism of resistance is a target site modification in the fungal cytochrome b gene (CYTB).[3][5] Specifically, a single point mutation that results in the substitution of the amino acid glycine (G) with alanine (A) at position 143 is the predominant cause.[3][4][9][10] This G143A mutation confers a very high level of resistance to QoI fungicides.[4][9][10][11]

Q4: Are there other mutations or mechanisms that confer resistance to QoIs?

Yes, other less common mutations in the cytochrome b gene have been identified. These include:

- F129L: A substitution of phenylalanine (F) with leucine (L) at codon 129. This mutation generally confers partial or moderate resistance.[4][9][11]
- G137R: A substitution of glycine (G) with arginine (R) at codon 137. This mutation is observed rarely and may result in partial resistance.[9][12]

Other potential but less impactful resistance mechanisms include the induction of an alternative respiration pathway (alternative oxidase, AOX) and the action of efflux transporters that pump the fungicide out of the cell.[3][5]

Q5: If my fungal isolates are resistant to Pyraclostrobin, will they also be resistant to **Flufenoxystrobin**?

Yes, this is highly likely. **Flufenoxystrobin** and Pyraclostrobin are both FRAC Group 11 fungicides and exhibit cross-resistance.[4][7] If the resistance is due to the common G143A mutation, it will affect the binding of all fungicides in this group, leading to a loss of efficacy.[4]

Troubleshooting Guide

Problem: My **Flufenoxystrobin** application shows reduced or no efficacy in my experiment.

- Possible Cause 1: Target-Site Fungicide Resistance
 - Explanation: This is the most probable cause, especially if other QoI fungicides have been used previously. The fungal population may have developed a high frequency of the G143A mutation in the cytochrome b gene, rendering the fungicide ineffective.[3][9][10]

- Troubleshooting Steps:
 - Confirm Cross-Resistance: Test another QoI fungicide from FRAC Group 11 (e.g., Azoxystrobin, Trifloxystrobin). If it also fails, resistance is strongly indicated.
 - Perform a Bioassay: Determine the 50% effective concentration (EC50) of your fungal isolates to **Flufenoxystrobin**. Compare these values to a known sensitive (wild-type) strain. A high Resistance Factor ($RF = EC50 \text{ of resistant strain} / EC50 \text{ of sensitive strain}$), often greater than 100, confirms resistance.^[4] See the In Vitro Mycelial Growth Inhibition Assay protocol below.
 - Conduct Molecular Analysis: Use PCR-based methods to screen for the G143A, F129L, or G137R mutations in the cytochrome b gene of your fungal isolates.^{[11][13]} See the Molecular Detection of G143A Mutation protocol below.
- Possible Cause 2: Sub-optimal Experimental Protocol
 - Explanation: Incorrect application rates, timing, or environmental conditions can lead to poor fungicide performance, which can be mistaken for resistance. QoI fungicides are most effective when applied preventatively before significant disease development.^{[4][14]}
 - Troubleshooting Steps:
 - Review Application Rate: Ensure the fungicide concentration used aligns with established effective doses for your target pathogen.
 - Check Application Timing: Confirm that the fungicide was applied preventatively or at the very early stages of fungal infection.^[14]
 - Verify Reagent Quality: Ensure the fungicide stock solution is correctly prepared, stored, and has not expired.

Quantitative Data Summary

Table 1: Common Cytochrome b Mutations and Associated QoI Resistance Levels

Mutation	Amino Acid Change	Codon Position	Typical Resistance Level
G143A	Glycine → Alanine	143	High / Complete[4][9][10][11]
F129L	Phenylalanine → Leucine	129	Moderate / Partial[4][9][11]
G137R	Glycine → Arginine	137	Partial[9][12]

Table 2: Example EC50 Values for Pyraclostrobin Against Sensitive and Resistant Fungal Strains

Note: Data for **Flufenoxystrobin** is less prevalent in published literature; Pyraclostrobin is used here as a representative QoI fungicide from the same FRAC group.

Pathogen	Strain Status	Mutation	EC50 (µg/mL)	Resistance Factor (RF)	Reference
Corynespora cassiicola	Sensitive (Wild-Type)	None	0.006 - 0.01	-	[15]
Corynespora cassiicola	Resistant	G143A	1.67 - 8.82	>167	[15]
Alternaria alternata	Resistant	G143A	>100	>1000 (typical)	[10]

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol is used to determine the EC50 value of a fungicide against a fungal isolate.

1. Materials:

- Pure fungal culture (isolate to be tested).
- Known sensitive (wild-type) isolate for baseline comparison.

- Potato Dextrose Agar (PDA) or other suitable growth medium.^[16]
- Technical grade **Flufenoxystrobin**.
- Solvent (e.g., acetone or DMSO).
- Sterile petri dishes (90 mm).
- Sterile cork borer (5 mm).
- Incubator.

2. Methodology:

- Prepare Fungicide Stock Solution: Dissolve **Flufenoxystrobin** in a minimal amount of solvent to create a high-concentration stock solution (e.g., 10,000 µg/mL).
- Prepare Amended Media: Autoclave the PDA medium and cool it to 50-55°C. Add the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a control plate containing only the solvent at the same concentration used in the highest fungicide dose to account for any solvent effects.
- Pour Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.
- Inoculation: Use a sterile cork borer to take a 5 mm mycelial plug from the leading edge of an actively growing (3-7 day old) culture of the fungal isolate. Place the plug, mycelium-side down, in the center of each prepared plate.
- Incubation: Incubate the plates at the optimal temperature for the fungus in the dark.
- Data Collection: When the fungal colony on the control plate has reached approximately two-thirds of the plate diameter, measure the diameter of the fungal colony on all plates in two perpendicular directions.
- Calculation:
 - Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.
 - Use probit analysis or non-linear regression to plot the inhibition percentage against the log of the fungicide concentration to determine the EC₅₀ value (the concentration that inhibits growth by 50%).^[17]

Protocol 2: Molecular Detection of G143A Mutation (PCR-RFLP)

This protocol provides a rapid method to screen for the G143A mutation.

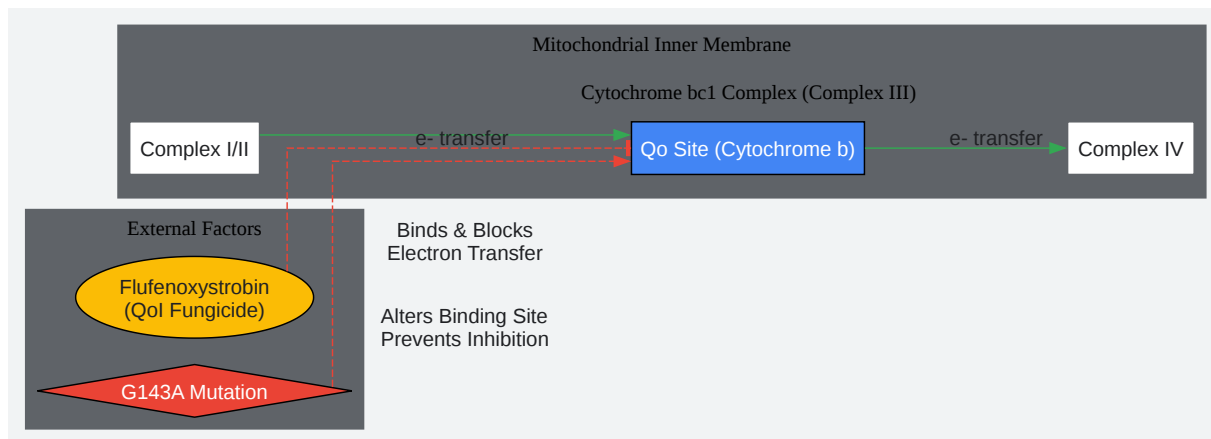
1. Materials:

- Fungal mycelium or spores.
- DNA extraction kit.
- PCR primers flanking the codon 143 region of the CYTB gene.
- Taq DNA polymerase and dNTPs.
- Thermocycler.
- Restriction enzyme Fnu4HI (or other suitable enzyme whose recognition site is created or eliminated by the mutation).
- Gel electrophoresis equipment.

2. Methodology:

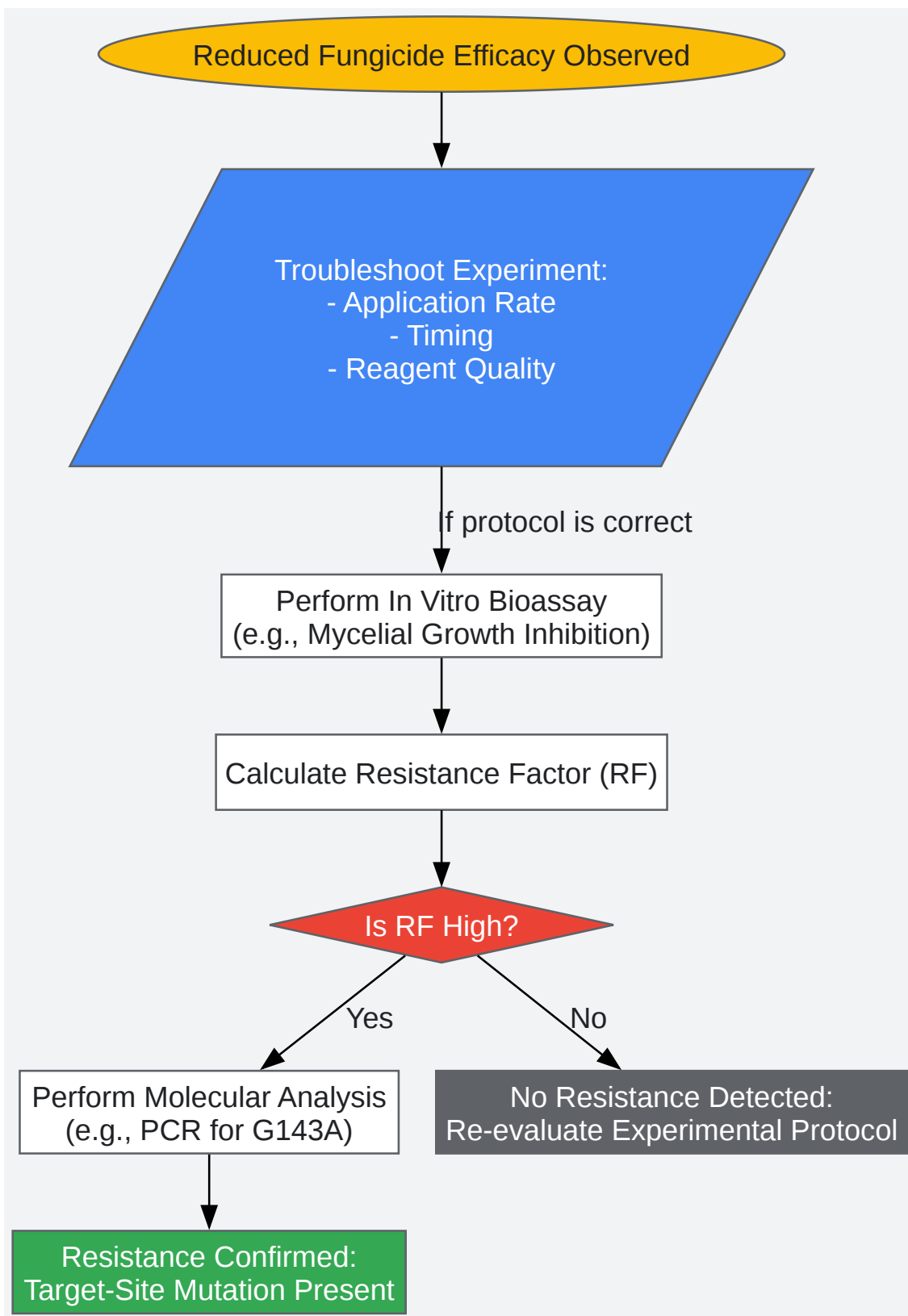
- **DNA Extraction:** Extract genomic DNA from the fungal isolate.
- **PCR Amplification:** Amplify the region of the CYTB gene containing codon 143 using specific primers. A typical PCR program would be: 95°C for 5 min, followed by 35 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 10 min.
- **Restriction Digest:** The G143A mutation involves a change from GGT (Glycine) to GCT (Alanine). The GGT sequence is part of the recognition site for the enzyme Fnu4HI (GCNGC). The mutation to GCT disrupts this site.
- Digest the PCR product with Fnu4HI according to the manufacturer's instructions.
- **Gel Electrophoresis:** Separate the digested DNA fragments on an agarose gel.
- **Interpretation:**
 - **Sensitive (Wild-Type, G143):** The PCR product will be cut by the enzyme, resulting in two smaller bands on the gel.
 - **Resistant (Mutant, A143):** The enzyme will fail to cut the PCR product, which will remain as a single, larger band.
 - **Heterozygous:** If both alleles are present, all three bands (the uncut large band and the two smaller cut bands) will be visible.

Visualizations



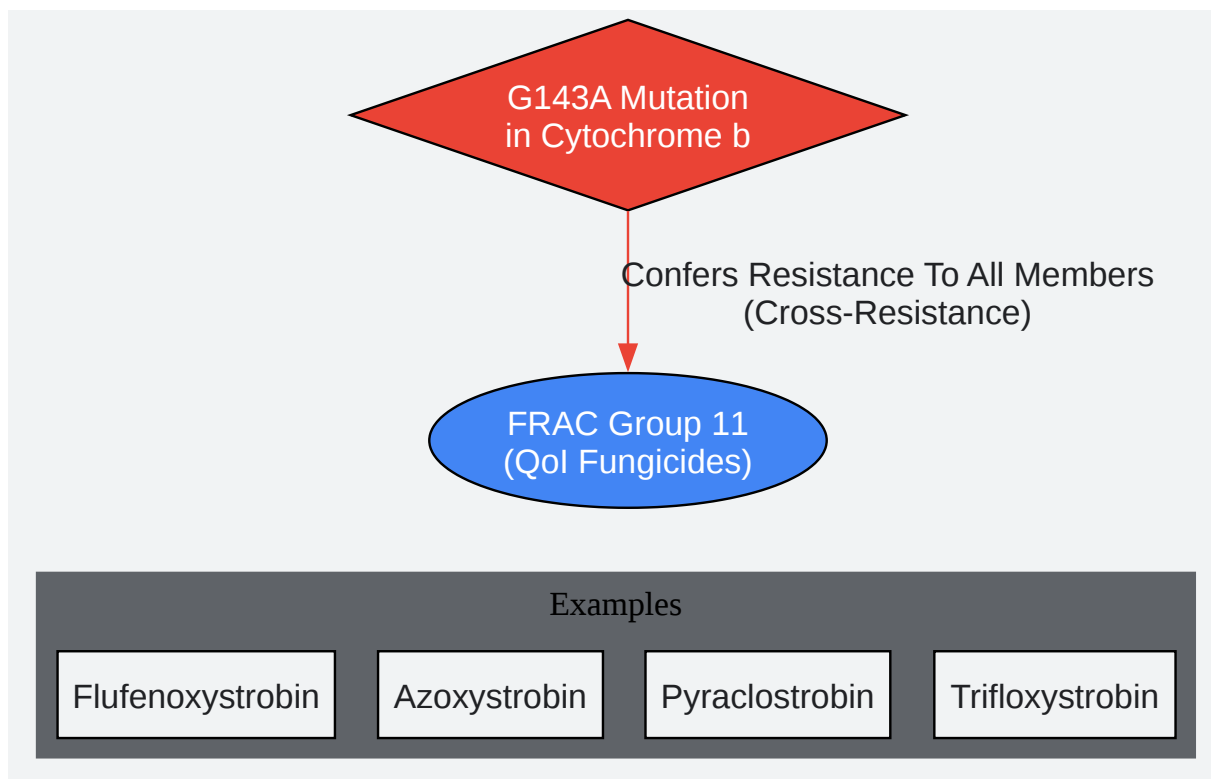
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Caption: Mechanism of QoI fungicides and the G143A resistance mutation.



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Caption: Experimental workflow for diagnosing fungicide resistance.



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Caption: Logical relationship of cross-resistance within FRAC Group 11.

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